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Compound of Interest

Compound Name: 2-Chloro-6-fluoro-4-methylaniline
CAS No.: 1260812-48-3
Cat. No.: B3346999
Get Quote
. J

Core Identity & Application Framework

Executive Summary

2-Chloro-6-fluoro-4-methylaniline (CAS: 1260812-48-3) is a highly specialized tetra-
substituted benzene derivative serving as a critical scaffold in medicinal chemistry and
agrochemical synthesis. Distinguished by its "push-pull" electronic structure—featuring an
electron-donating amino group flanked by electron-withdrawing halogens (chlorine and fluorine)
and a stabilizing methyl group—it offers unique steric and electrostatic properties. These
characteristics make it an ideal building block for tuning the lipophilicity and metabolic stability
of kinase inhibitors and herbicidal active ingredients.

This guide provides a definitive technical profile, a validated retrosynthetic pathway, and strict

safety protocols for laboratory handling.

Chemical Identity & Physicochemical Profile[1][2][3]
[4][5][6][7][8]
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This compound is often chemically indexed under its CAS number due to its specific isomeric

nature. It is distinct from its isomer, 2-chloro-4-fluoro-5-methylaniline, a difference critical for

structure-activity relationship (SAR) studies.

Property Data / Descriptor

IUPAC Name 2-Chloro-6-fluoro-4-methylaniline

CAS Number 1260812-48-3

Molecular Formula C7H-CIFN

Molecular Weight 159.59 g/mol

SMILES Cclcc(F)c(N)c(Chel

Appearance Off-white to pale brown solid (low melting) or oll

Predicted LogP

~2.3 - 2.5 (Lipophilic)

H-Bond Donors

1 (Amino group)

H-Bond Acceptors

2 (Amino N, Fluorine)

Key Structural Feature

Vicinal Tri-substitution: The amino group is
sterically crowded by ortho-chloro and ortho-
fluoro atoms, significantly reducing
nucleophilicity compared to unsubstituted

aniline.[1]

Expert Insight: The presence of the fluorine atom at the C6 position introduces a strong dipole

and metabolic blockade, preventing oxidative metabolism at this site—a common failure point

in drug candidates.

Synthetic Pathways & Manufacturing Logic

Direct nitration of 2-chloro-6-fluorotoluene typically yields the para-nitro isomer (relative to the

methyl group), which upon reduction leads to 3-chloro-5-fluoro-4-methylaniline (the "inverted"”

isomer). Therefore, to synthesize the target 2-Chloro-6-fluoro-4-methylaniline (where the

amino group is at C1, flanked by Cl and F), a different strategy is required.
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Retrosynthetic Analysis

The most robust pathway utilizes 2-Chloro-6-fluoroaniline (PubChem CID 2734205) as the
starting material. The amino group strongly activates the para position (C4), allowing for
selective electrophilic substitution.

Proposed High-Purity Synthesis Protocol

Step 1: Selective Bromination
o Reagents: 2-Chloro-6-fluoroaniline, N-Bromosuccinimide (NBS), DMF.

e Mechanism: Electrophilic aromatic substitution. The C4 position is the only open site
activated by the amino group and not sterically hindered by the ortho halogens.

 Intermediate: 4-Bromo-2-chloro-6-fluoroaniline.
Step 2: Methylation (Suzuki-Miyaura Coupling)
¢ Reagents: Methylboronic acid, Pd(dppf)Clz, K2COs, Dioxane/Water.

o Mechanism: Palladium-catalyzed cross-coupling replaces the bromine at C4 with a methyl
group.

» Validation: This route preserves the sensitive amine functionality and ensures correct
regiochemistry.

Starting Material Step 1: Bromination
2-Chloro-6-fluoroaniline - (NBS, DMF, 0°C)
(CID 2734205) Targeting C4 Position

. . . Target Product
Intermediate o | Step 2: Suzuki Coupling - 2-ChIoro-G-ﬂ%oro-4-methylaniline

>
> . > >
4-Bromo-2-chloro-6-fluoroaniline (MeB(OH)2, Pd Cat., Base) (CAS 1260812-48-3)

Click to download full resolution via product page

Caption: Regioselective synthesis pathway leveraging the directing power of the amino group
to install the methyl substituent at the C4 position.

Applications in Drug Discovery[1]
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Scaffold Analysis

In medicinal chemistry, this aniline serves as a bioisostere for 2,6-dichloroaniline or 2,6-
dimethylaniline. The fluorine substitution offers two distinct advantages:

o Conformational Locking: The size of the chlorine and fluorine atoms forces the aniline ring to
twist out of plane when coupled to bulky scaffolds (e.g., biaryl systems), potentially improving
binding selectivity in enzyme pockets.

o Electronic Modulation: The fluorine atom lowers the pKa of the aniline nitrogen, making it
less likely to be protonated at physiological pH, which can enhance membrane permeability.

Primary Use Cases

¢ Kinase Inhibitors: Used as the "head" or "tail" group in ATP-competitive inhibitors where the
aniline NH forms a critical hydrogen bond with the hinge region of the kinase.

o Agrochemicals: Precursor for chloroacetanilide herbicides, where the specific substitution
pattern dictates selectivity between crops and weeds.

Analytical Characterization

To validate the identity of synthesized batches, the following analytical signatures must be
confirmed.

© 2026 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3346999?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Method Expected Signature / Protocol

0 2.15 (s, 3H, CHs) — Methyl group singlet.

5.20 (br s, 2H, NH2) — Exchangeable amino
1H NMR (400 MHz, DMSO-de) protons.d 7.10 (d, J=11 Hz, 1H) — Aromatic

proton coupled to F.6 7.25 (s, 1H) — Aromatic

proton (meta to F).

Single peak around -120 to -130 ppm
1°F NMR (decoupled). Verification of mono-fluorination is

critical.

Column: C18 Reverse Phase.Mobile Phase:
HPLC Purity Acetonitrile/Water (0.1% Formic Acid)
Gradient.Detection: UV at 254 nm.

Safety & Handling (HSE)

Signal Word:WARNING GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.

As an aniline derivative, this compound poses risks of methemoglobinemia upon overexposure.
It is lipophilic and can be absorbed through the skin.

Handling Decision Tree

The following logic flow dictates the safety requirements based on the quantity handled.
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Handling 2-Chloro-6-fluoro-4-methylaniline

Check Quantity
<1 Gram >1 Gram
(Analytical/Screening) (Synthesis/Stock)

Protocol B:
Double Glove (Nitrile/Laminate)
Respirator Ready
Dedicated Waste Stream

Protocol A:
Fume Hood + Nitrile Gloves
Standard PPE

Disposal:

Segregated Halogenated Organic Waste

Click to download full resolution via product page
Caption: Risk-based handling protocol ensuring operator safety based on exposure potential.

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Aniline derivatives are prone
to oxidation (darkening) upon air exposure.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. N-(Carboxymethyl)-N,N-dimethyl-3-(((3,3,4,4,5,5,6,6,7,7,8,8,8-
tridecafluorooctyl)sulfonyl)amino)1-propanaminium | C15H19F13N204S | CID 118691 -
PubChem [pubchem.ncbi.nlm.nih.gov]

¢ To cite this document: BenchChem. [Technical Whitepaper: 2-Chloro-6-fluoro-4-
methylaniline]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3346999/docs#technical-whitepaper-2-chloro-6-
fluoro-4-methylaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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